Quinoxaline, 2-[5-(4-tert-butylphenyl)-[1,3,4]oxadiazol-2-ylsulfanylmethyl]-3-methyl-
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Overview
Description
2-[4-(tert-butyl)phenyl]-5-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of tert-butyl and quinoxaline groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-butyl)phenyl]-5-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-tert-butylbenzohydrazide with carbon disulfide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with 3-methyl-2-quinoxalinecarboxaldehyde in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-butyl)phenyl]-5-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The tert-butyl and quinoxaline groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(tert-butyl)phenyl]-5-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism by which 2-[4-(tert-butyl)phenyl]-5-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}-1,3,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the oxadiazole ring and quinoxaline moiety allows for specific interactions with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent dye.
2-(4-tert-Butylphenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole: Another compound with similar structural features, used in similar applications.
Uniqueness
The uniqueness of 2-[4-(tert-butyl)phenyl]-5-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}-1,3,4-oxadiazole lies in its combination of the tert-butyl group, quinoxaline moiety, and oxadiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C22H22N4OS |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-[(3-methylquinoxalin-2-yl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H22N4OS/c1-14-19(24-18-8-6-5-7-17(18)23-14)13-28-21-26-25-20(27-21)15-9-11-16(12-10-15)22(2,3)4/h5-12H,13H2,1-4H3 |
InChI Key |
MXRHRWRFIZEJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NN=C(O3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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